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Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target
due to its involvement in a multitude of physiological and pathological processes, including
inflammatory pain, bone physiology, and cancer.[1][2] GPR55 is considered an atypical
cannabinoid receptor, activated by various endogenous and synthetic ligands, including
lysophosphatidylinositol (LPI) and certain cannabinoids.[1][3] Recent interest has grown in the
role of lipoamino acids, such as N-arachidonoyl glycine (NAGIy), as endogenous modulators of
GPR55.[4][5] Stearidonoyl glycine, a conjugate of the omega-3 fatty acid stearidonic acid and
glycine, is a novel lipoamino acid of interest for its potential interaction with GPR55. These
application notes provide a comprehensive guide for researchers investigating the effects of
Stearidonoyl glycine on GPR55, including detailed experimental protocols and an overview of
the receptor's signaling pathways.

GPR55 Signaling Pathways

Activation of GPR55 initiates a complex network of intracellular signaling cascades, primarily
through Gaqg and Gal12/13 proteins.[1][6][7] This activation leads to the stimulation of
downstream effectors including phospholipase C (PLC) and RhoA.[1][2] PLC activation results
in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of calcium from intracellular stores, a hallmark of GPR55 activation.[6] The Gal2/13
pathway stimulates the RhoA/ROCK signaling cascade, which is involved in cytoskeleton
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rearrangement.[8] Furthermore, GPR55 activation has been linked to the phosphorylation of
extracellular signal-regulated kinases (ERK1/2) and the activation of various transcription
factors such as NFAT, CREB, and NF-kB.[8][9]
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Application Notes

Stearidonoyl glycine, as a novel N-acyl glycine, can be investigated for its potential agonistic
or antagonistic properties at the GPR55 receptor. Based on studies with the structurally related
compound N-arachidonoyl glycine (NAGIy), it is hypothesized that Stearidonoyl glycine may

act as a GPR55 agonist.[4] Key applications in GPR55 research include:

o Characterization of GPR55 Agonism/Antagonism: Determining whether Stearidonoyl
glycine activates or inhibits GPR55 signaling using functional assays such as calcium
mobilization and ERK phosphorylation.

» Elucidation of Structure-Activity Relationships: Comparing the potency and efficacy of
Stearidonoyl glycine with other N-acyl glycines to understand the structural requirements
for GPR55 ligand binding and activation.

 Investigation of Physiological Roles: Utilizing Stearidonoyl glycine as a pharmacological
tool to probe the physiological and pathophysiological functions of GPR55 in various cellular
and animal models.
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Quantitative Data for GPR55 Ligands

The following table summarizes the activity of N-arachidonoyl glycine (NAGIy) and other
relevant ligands at the GPR55 receptor. This data can serve as a reference for evaluating the
potency of Stearidonoyl glycine.

Potency

Compound Assay Type Cell Line Reference
(ECso0lICs0)
] ) Concentration-
N-arachidonoyl Calcium
) o HAGPR55/CHO dependent [4]
glycine (NAGlIy) Mobilization )
increase
) Concentration-
N-arachidonoyl MAPK/ERK
_ o HAGPR55/CHO dependent [4]
glycine (NAGly) Activation )
increase
B-arrestin
LPI ) U20S-GPR55 1.2 uM [10]
Recruitment
[B-arrestin
AM251 _ U20S-GPR55 9.6 uM [10]
Recruitment
SR141716A [B-arrestin
_ _ U20S-GPR55 3.9 uM [10]
(Rimonabant) Recruitment
ML193 [B-arrestin
) _ U20S-GPR55 221 nM (ICso) [10]
(Antagonist) Recruitment
ML192 [-arrestin
_ _ U20S-GPR55 1080 nM (ICso) [10]
(Antagonist) Recruitment
ML191 B-arrestin
_ _ U20S-GPR55 160 nM (ICso) [10]
(Antagonist) Recruitment

Experimental Protocols
Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization following GPR55
activation, a primary downstream signaling event.[6]
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Calcium Mobilization Assay Workflow

Materials:

o HEK293 cells stably or transiently expressing human GPR55.

» Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

¢ Calcium-sensitive dye (e.g., Fluo-4 AM).

e Probenecid (to prevent dye leakage).

o Stearidonoyl glycine stock solution (in DMSO).

» 96- or 384-well black, clear-bottom assay plates.

o Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Procedure:

o Cell Plating: Seed GPR55-expressing HEK293 cells into black, clear-bottom 96- or 384-well
plates at a density that will yield a confluent monolayer on the day of the assay. Culture
overnight at 37°C in a 5% COz2 incubator.

e Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 uM Fluo-
4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

e Remove the culture medium from the cells and add the dye loading buffer.

 Incubate the plate for 45-60 minutes at 37°C in the dark.[11]
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« Compound Addition: Prepare serial dilutions of Stearidonoyl glycine in the assay buffer.

e Place the assay plate in the fluorescence plate reader and monitor the baseline
fluorescence.

e Add the Stearidonoyl glycine dilutions to the wells.

o Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g.,
excitation at 485 nm, emission at 525 nm) for 2-3 minutes.

o Data Analysis: Determine the peak fluorescence response for each concentration. Plot the
response against the logarithm of the compound concentration to generate a dose-response
curve and calculate the ECso value.

ERK1/2 Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2, a downstream event in the GPR55
signaling cascade.[12][13]

Workflow:
1. Cell Culture & Starvation o | 2. Stimulate with »| 3 Cell Lysis 4. Detection of p-ERK 5. BriaAaEles
(GPR55-expressing cells) ™| Stearidonoyl glycine il Y (e.g., AlphaScreen, Western Blot) . Y
Click to download full resolution via product page
ERKZ1/2 Phosphorylation Assay Workflow
Materials:

GPR55-expressing cells.

Serum-free culture medium.

Stearidonoyl glycine.

Cell lysis buffer with protease and phosphatase inhibitors.
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o ERK1/2 phosphorylation detection kit (e.g., AlphaScreen® SureFire®) or reagents for
Western blotting (primary antibodies for phospho-ERK1/2 and total ERK1/2, secondary
antibodies, and detection reagents).[12]

Procedure (using AlphaScreen® SureFire®):

e Cell Culture and Starvation: Plate GPR55-expressing cells in a 96-well plate and grow to
confluency. The day before the assay, replace the growth medium with serum-free medium
and incubate overnight.

o Stimulation: Treat the cells with various concentrations of Stearidonoyl glycine for a
predetermined time (e.g., 5-30 minutes) at 37°C.

o Cell Lysis: Remove the medium and add the lysis buffer provided with the kit. Incubate on a
shaker for 15 minutes.

o Detection: Transfer the lysate to a 384-well ProxiPlate. Add the acceptor bead mix and
incubate for 2 hours at room temperature.

o Add the donor bead mix and incubate for another 2 hours in the dark.

» Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of
AlphaScreen® detection.

o Data Analysis: Normalize the signal to a positive control (e.g., LPI) and plot the dose-
response curve to determine the ECso.

GPR55 Receptor Binding Assay

This protocol is a representative method for a competitive radioligand binding assay to
determine the binding affinity of Stearidonoyl glycine for the GPR55 receptor.[14]

Workflow:

1. Prepare Reagents - 2. Incubation - — . > e - 5. Data Analysis
(Membranes, Radioligand, Compound) "1 (Total, Non-specific, Competitive) | & FIHETEN AT 4 SEIEE GGy (Calculate Ki)
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GPR55 Receptor Binding Assay Workflow

Materials:

Cell membranes from cells expressing GPR55.
o A suitable radiolabeled GPR55 ligand (e.g., [3H]-ligand).
» Stearidonoyl glycine.
» Non-specific binding control (e.g., 10 uM of a known GPR55 ligand).
o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.1% BSA, pH 7.4.[14]
e 96-well plates.
o Glass fiber filters (pre-treated with polyethylenimine).
« Filtration apparatus.
« Scintillation fluid and a scintillation counter.
Procedure:
» Reagent Preparation:
o Thaw and dilute the GPR55-expressing cell membranes in ice-cold assay buffer.
o Prepare serial dilutions of Stearidonoyl glycine.
o Dilute the radioligand to a final concentration approximately equal to its Kd value.
o Assay Plate Setup (in a 96-well plate):

o Total Binding: Add assay buffer, radioligand, and membrane suspension.
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o Non-specific Binding: Add the non-specific binding control, radioligand, and membrane
suspension.

o Competitive Binding: Add each dilution of Stearidonoyl glycine, radioligand, and
membrane suspension.

 Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
[14]

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

 Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count
the radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the
Stearidonoyl glycine concentration. Determine the 1Cso and calculate the inhibition constant
(Ki) using the Cheng-Prusoff equation.

Conclusion

These application notes and protocols provide a robust framework for investigating the
interaction of Stearidonoyl glycine with the GPR55 receptor. By employing these
methodologies, researchers can effectively characterize the pharmacological profile of this
novel compound and contribute to a deeper understanding of GPR55 signaling and its potential
as a therapeutic target. Careful optimization of these protocols for specific experimental
conditions is recommended to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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